2-(4-chlorophenoxy)-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-17(2,24-14-5-3-13(18)4-6-14)16(23)19-9-10-21-11-12-22-15(21)7-8-20-22/h3-8,11-12H,9-10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPWPLIFYRPUIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCN1C=CN2C1=CC=N2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chlorophenoxy intermediate, followed by the introduction of the pyrazolo[1,5-a]imidazole group through cyclization reactions. The final step involves the formation of the propanamide linkage under controlled conditions, often using amide coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide involves its interaction with specific molecular targets. The pyrazolo[1,5-a]imidazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the study.
Comparison with Similar Compounds
Structural Analogues with Chlorophenoxy Groups
Compounds containing the 4-chlorophenoxy motif are frequently synthesized for their bioactivity. Key examples include:
Comparison :
Pyrazoloimidazole Derivatives
Pyrazoloimidazole-containing compounds are notable for their heterocyclic diversity. Examples include:
Comparison :
Triazole and Triazolopyrimidine Analogues
Triazole and triazolopyrimidine derivatives are widely studied for agrochemical applications:
Comparison :
Benzimidazole and Quinazoline Derivatives
Benzimidazole/quinazoline hybrids are explored for antimicrobial activity:
Comparison :
- The absence of a quinazoline moiety (cf.
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity: The 4-chlorophenoxy group enhances membrane permeability, comparable to analogs in .
- Solubility : The propanamide moiety may improve aqueous solubility relative to sulfonamide derivatives (e.g., ).
- Metabolic Stability : Methyl substitution on the propanamide backbone could reduce oxidative metabolism, extending half-life .
Biological Activity
The compound 2-(4-chlorophenoxy)-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide is a novel synthetic molecule that has attracted attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 2-(4-chlorophenoxy)-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide
- Molecular Formula : C₂₈H₂₆ClN₅O₃
- Molecular Weight : 516 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.46 ± 0.04 | Inhibition of Aurora-A kinase |
| NCI-H460 | 0.39 ± 0.06 | Induction of autophagy |
| A549 | 26 | Growth inhibition |
| Hep-2 | 3.25 | Cytotoxic effects |
| P815 | 17.82 | Cytotoxic effects |
The compound exhibited significant cytotoxicity against the MCF7 and NCI-H460 cell lines, indicating its potential as an anticancer agent. The inhibition of Aurora-A kinase is particularly noteworthy as this kinase is often overexpressed in various cancers and is associated with poor prognosis.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise in anti-inflammatory applications. Pyrazole derivatives are known for their ability to modulate inflammatory pathways. Specific studies have indicated that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation markers.
The mechanisms by which this compound exerts its biological activities are still under investigation but may include:
- Kinase Inhibition : The inhibition of kinases such as Aurora-A plays a crucial role in cell cycle regulation and apoptosis.
- Induction of Autophagy : Autophagy is a cellular process that can lead to cancer cell death, and compounds that induce this process are being explored for their therapeutic potential.
- Cytotoxicity : The compound's ability to induce cell death in cancerous cells is a critical aspect of its anticancer activity.
Case Studies
Several case studies have demonstrated the efficacy of pyrazole derivatives in preclinical models:
- Study by Bouabdallah et al. (2022) : This study reported significant cytotoxic effects of pyrazole derivatives on Hep-2 and P815 cancer cell lines, reinforcing the potential role of pyrazole structures in cancer therapy.
- Research by Li et al. (2023) : Investigated the autophagic effects of related compounds on NCI-H460 cells, showing promising results that suggest further exploration into their mechanisms could yield new therapeutic strategies.
Q & A
Q. What statistical methods analyze structure-activity relationships (SAR) for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
